5-iodo-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and two methyl groups on the pyrazole ring makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine typically involves the iodination of 1,3-dimethyl-1H-pyrazol-4-amine. One common method is the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-dimethyl-1H-pyrazol-4-amine .
Scientific Research Applications
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the amino group at the 4-position.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring fused with a pyridine ring, offering different chemical properties.
Uniqueness
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both iodine and amino groups on the pyrazole ring.
Properties
Molecular Formula |
C5H8IN3 |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
5-iodo-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C5H8IN3/c1-3-4(7)5(6)9(2)8-3/h7H2,1-2H3 |
InChI Key |
BGTWWGJOYVKTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)I)C |
Origin of Product |
United States |
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